molecular formula C19H20N8O B5674704 (1S*,5R*)-3-(2-pyrimidinyl)-6-[4-(1H-tetrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(2-pyrimidinyl)-6-[4-(1H-tetrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5674704
M. Wt: 376.4 g/mol
InChI Key: LGDICASYOJKHII-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of diazabicyclo nonane derivatives often involves multi-step chemical processes, including the formation of bicyclic units and the introduction of functional groups specific to the compound's intended biological or chemical activity. For instance, Garrison et al. (1996) described the synthesis and class III antiarrhythmic activity of novel 3,7-diheterabicyclo[3.3.1]nonanes, showcasing the complexity and the potential therapeutic applications of such compounds (Garrison et al., 1996).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonanes can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the X-ray diffraction analysis of certain diazabicyclo[3.3.1]nonane derivatives has revealed the presence of a bicyclic unit in a chair-chair conformation, highlighting the importance of structural analysis in understanding the compound's chemical behavior and potential biological activity (Garrison et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo nonane derivatives includes their ability to undergo various chemical transformations, potentially leading to a wide range of biological activities. The study by Nikit-skaya et al. (1965) on the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane showcases the type of chemical reactions these compounds can undergo, including cyclization and reduction steps, to achieve the desired structural features (Nikit-skaya et al., 1965).

properties

IUPAC Name

[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O/c28-18(15-3-6-16(7-4-15)27-13-22-23-24-27)26-11-14-2-5-17(26)12-25(10-14)19-20-8-1-9-21-19/h1,3-4,6-9,13-14,17H,2,5,10-12H2/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDICASYOJKHII-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)C3=CC=C(C=C3)N4C=NN=N4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=C(C=C3)N4C=NN=N4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-3-(2-pyrimidinyl)-6-[4-(1H-tetrazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane

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